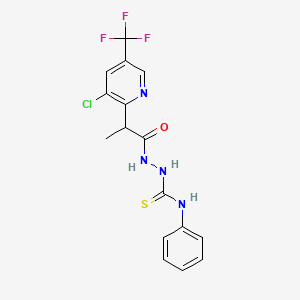

2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide

Beschreibung

2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide is a synthetic organic compound characterized by a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The pyridine ring is further functionalized with a propanoyl group linked to a hydrazinecarbothioamide moiety bearing a phenyl substituent. This structure combines electron-withdrawing groups (Cl, CF₃) with a thioamide backbone, which may enhance stability and bioactivity.

Eigenschaften

IUPAC Name |

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoylamino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4OS/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14(25)23-24-15(26)22-11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUWGBQNKMIJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NNC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To prepare 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide, a multi-step synthesis process is usually employed. One common method begins with the synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridine. The subsequent steps involve:

Introduction of the propanoyl group under controlled conditions.

Coupling with N-phenylhydrazinecarbothioamide under specific temperature and pH to ensure correct addition and stability.

Industrial Production Methods

Industrial production typically scales up these processes with optimized conditions to ensure higher yields and purity. These might include the use of automated reactors for precise temperature and pH control, and continuous flow methods to maintain a steady supply of reagents and efficient reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, it may form corresponding sulfoxides or sulfones.

Reduction: Employing reducing agents, this compound can yield different reduction products depending on the conditions.

Substitution: Halogens within the compound can be replaced by other groups using appropriate nucleophiles under controlled conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides.

Reduction: Common reagents involve lithium aluminium hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.

Substitution: Employs reagents like sodium azide or thiolates for nucleophilic substitution.

Major Products Formed

Products vary depending on the reaction type. For instance:

Oxidation: May result in sulfoxide derivatives.

Reduction: Can yield alcohol derivatives or amine derivatives based on reaction conditions.

Substitution: Results in new derivatives where halogens are replaced by other functional groups like azides or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, this compound is studied for its reactivity and stability

Biology and Medicine

Medically, the compound’s unique groups are investigated for potential therapeutic properties, particularly in designing new pharmaceuticals targeting specific proteins or pathways. Its pyridine and hydrazine structures are of particular interest in designing molecules for enzyme inhibition.

Industry

Industrially, it's explored for use in materials science, particularly in creating compounds with specific desired properties, like enhanced resistance to chemical degradation or improved stability.

Wirkmechanismus

This compound exerts its effects mainly through interactions at a molecular level, targeting specific enzymes or pathways. The trifluoromethyl and chlorine groups play crucial roles in binding interactions, while the phenyl group can enhance lipophilicity, potentially improving cell permeability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with related derivatives. Below is a detailed analysis:

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Functional and Mechanistic Differences

Bioactivity and Target Specificity: The target compound’s hydrazinecarbothioamide group differentiates it from Fluopyram (benzamide) and ML267 (piperazine-carbothioamide). Thioamides are known for metal-chelating properties, which may enhance interactions with enzyme active sites . Fluopyram inhibits fungal succinate dehydrogenase (SDHI) via its benzamide group, while ML267 targets bacterial phosphopantetheinyl transferase, critical for secondary metabolism . The target compound’s propanoyl-hydrazinecarbothioamide structure could modulate distinct pathways.

Agrochemical vs. Pharmaceutical Potential: Haloxyfop and Fluopyram are agrochemicals, leveraging the pyridine core’s stability and electron-deficient nature for plant enzyme inhibition. The target compound’s phenylhydrazinecarbothioamide moiety, however, is more common in pharmaceuticals (e.g., antitubercular agents), suggesting divergent applications .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling the pyridine-propanoyl intermediate with phenylhydrazinecarbothioamide, akin to methods in and (amide bond formation via carbodiimide chemistry) . Fluopyram and ML267 use simpler alkylation or nucleophilic substitution steps .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl and chlorine groups enhance hydrophobicity, but the hydrazinecarbothioamide introduces polar NH and C=S bonds. This balance may improve membrane permeability compared to Fluopyram (more lipophilic due to benzamide) .

- Metabolic Stability : The CF₃ group resists oxidative degradation, while the thioamide may slow hydrolysis relative to esters (e.g., Haloxyfop methyl ester) .

Patent and Regulatory Considerations

- explicitly excludes benzamide derivatives with pyridine-thiazole linkages, highlighting the importance of substituent choice for patentability. The target compound’s unique hydrazinecarbothioamide scaffold may circumvent such restrictions .

Biologische Aktivität

2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways involved in cancer progression and microbial resistance. The thiosemicarbazone moiety is known for its chelation properties, which can enhance the compound's interaction with metal ions, potentially leading to increased cytotoxicity against tumor cells.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of thiosemicarbazones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide have shown IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells. The observed morphological changes in treated cells suggest that these compounds induce apoptosis through oxidative stress mechanisms .

Table 1: Cytotoxic Activity of Related Thiosemicarbazones

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N(4)-methyl-tolyl-2-acetylpyridine thiosemicarbazone | Glioblastoma Multiforme | 0.05 | Apoptosis via oxidative stress |

| 2-Acetylpyridine N4-phenyl thiosemicarbazone | Breast Adenocarcinoma | 0.02 | Apoptosis and cell cycle arrest |

| 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide | Various Tumor Lines | TBD | TBD |

Antimicrobial Activity

In addition to its anticancer properties, thiosemicarbazones have been evaluated for their antimicrobial activities. Research indicates that these compounds possess significant inhibitory effects against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Studies

- Antitumor Efficacy : A study involving a series of thiosemicarbazone derivatives showed that those with halogen substitutions exhibited enhanced antitumor activity compared to their non-halogenated counterparts. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis in cancer cells .

- In Vivo Studies : In vivo biodistribution studies using radiolabeled derivatives demonstrated rapid clearance from circulation and significant accumulation in tumor tissues, suggesting potential for targeted therapy applications .

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide?

The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : React 3-chloro-5-(trifluoromethyl)-2-pyridinepropanoyl chloride with phenylhydrazinecarbothioamide under basic conditions (e.g., DIPEA) to form the propanoyl-hydrazinecarbothioamide backbone.

- Step 2 : Optimize coupling efficiency using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance yield .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product.

Q. How is the structural integrity of this compound confirmed experimentally?

- NMR Spectroscopy : and NMR identify proton environments (e.g., trifluoromethyl singlet at ~δ 120 ppm in -NMR) and carbonyl/thioamide functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass).

- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl, F) to rule out by-products .

Q. What are the common solubility and stability challenges during handling?

- Solubility : Limited in polar solvents (e.g., water); use DMSO or DMF for stock solutions.

- Stability : Hydrolytic sensitivity of the thioamide group requires storage under inert atmospheres (argon) at -20°C .

Advanced Research Questions

Q. How can stereochemical complications in derivatives of this compound be resolved?

- Chiral Separation : Use chiral stationary phases (e.g., Chiralpak® OD) with supercritical fluid chromatography (SFC). For example, isomeric mixtures can be separated using 20% MeOH-DMEA in CO, achieving >98% enantiomeric excess .

- Dynamic Resolution : Introduce bulky substituents (e.g., 2-propanamido groups) to kinetically stabilize desired stereoisomers during synthesis .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl, chloro) influence reactivity?

- Electronic Effects : The trifluoromethyl and chloro groups on the pyridine ring reduce electron density, directing electrophilic substitution to meta positions. This is critical for designing derivatives with modified biological activity .

- Computational Insights : DFT calculations (e.g., HOMO-LUMO analysis) predict regioselectivity in cross-coupling reactions .

Q. What strategies mitigate low yields in large-scale synthesis?

- By-product Minimization : Use excess DMAP (4-dimethylaminopyridine) to suppress acylhydrazine formation during coupling .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., thioamide formation) .

Methodological Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Stereoisomer separation | Chiralpak® OD column with SFC (20% MeOH-DMEA in CO) | |

| Hydrolytic degradation | Store under argon with desiccants; avoid aqueous workup | |

| Low coupling efficiency | Activate intermediates with HATU/DIPEA in THF | |

| By-product formation | Optimize stoichiometry (1.2:1 acyl chloride:hydrazinecarbothioamide ratio) |

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.